molecular formula C10H8ClNO B1404665 (3-Chloroisoquinolin-7-yl)methanol CAS No. 1820687-50-0

(3-Chloroisoquinolin-7-yl)methanol

Cat. No.: B1404665
CAS No.: 1820687-50-0
M. Wt: 193.63 g/mol
InChI Key: SJOKSEZKMUBNFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including (3-Chloroisoquinolin-7-yl)methanol, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . More recent methods focus on using milder conditions and environmentally friendly catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines . Additionally, click chemistry and ultrasound irradiation have been employed to synthesize 7-chloroquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3-Chloroisoquinolin-7-yl)carboxylic acid, while substitution reactions can produce various substituted isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloroisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it offers a unique combination of anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(3-chloroisoquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOKSEZKMUBNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298676
Record name 7-Isoquinolinemethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-50-0
Record name 7-Isoquinolinemethanol, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820687-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinemethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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